

Evaluating the Binding Affinity of N,N-Dimethylphenothiazine-2-sulphonamide: A Comparative Guide

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Compound of Interest

Compound Name: *N,N-Dimethylphenothiazine-2-sulphonamide*

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A comprehensive analysis of the binding characteristics of **N,N-Dimethylphenothiazine-2-sulphonamide** and its structural analogs reveals a versatile pharmacophore with interactions across a range of biological targets. Due to a lack of direct experimental binding data for **N,N-Dimethylphenothiazine-2-sulphonamide**, this guide provides a comparative assessment based on structurally similar phenothiazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Phenothiazines are a well-established class of compounds known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and anticancer effects.^[1] The addition of a sulfonamide group, as seen in **N,N-Dimethylphenothiazine-2-sulphonamide**, can further modulate the biological activity of the phenothiazine scaffold.^[2] This guide summarizes the available binding affinity data for related compounds, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.

Comparative Binding Affinity of Phenothiazine Derivatives

The binding affinity of phenothiazine derivatives is significantly influenced by the nature of the substituents on the phenothiazine ring and the side chain. The following tables present a

compilation of binding data for various phenothiazine compounds, offering a proxy for understanding the potential interactions of **N,N-Dimethylphenothiazine-2-sulphonamide**.

Table 1: Binding Affinity of Phenothiazine Derivatives at Neurotransmitter Receptors

Compound	Receptor	Radioligand	Tissue Source	Binding Affinity (Ki in nM)	Reference
Chlorpromazine	Dopamine D2	[3H]Spiperone	Rat Brain	1.0	[3]
Fluphenazine	Dopamine D2	[3H]Spiperone	Rat Brain	0.5	[3]
Perphenazine	Dopamine D2	[3H]Spiperone	Rat Brain	0.4	[3]
Levomepromazine	Dopamine D2	[3H]Spiperone	Rat Brain	1.2	[3]
Chlorpromazine	α 1-Adrenoceptor	[3H]WB 4101	Rat Brain	1.5	[3]
Fluphenazine	α 1-Adrenoceptor	[3H]WB 4101	Rat Brain	0.8	[3]
Perphenazine	α 1-Adrenoceptor	[3H]WB 4101	Rat Brain	0.7	[3]
Levomepromazine	α 1-Adrenoceptor	[3H]WB 4101	Rat Brain	0.6	[3]
Chlorpromazine	Muscarinic Cholinergic	[3H]Quinuclidinyl benzilate	Rat Brain	15	[4]
Levomepromazine	Muscarinic Cholinergic	[3H]Quinuclidinyl benzilate	Rat Brain	10	[4]
Fluphenazine	Muscarinic Cholinergic	[3H]Quinuclidinyl benzilate	Rat Brain	150	[4]
Perphenazine	Muscarinic Cholinergic	[3H]Quinuclidinyl benzilate	Rat Brain	80	[4]
Chlorpromazine	Histamine H1	[3H]Mepyramine	Rat Brain	1.0	[4]

Levomepromazine	Histamine H1	[3H]Mepyramine	Rat Brain	0.5	[4]
Fluphenazine	Histamine H1	[3H]Mepyramine	Rat Brain	20	[4]
Perphenazine	Histamine H1	[3H]Mepyramine	Rat Brain	5.0	[4]

Table 2: Cholinesterase Inhibition by Phenothiazine Derivatives

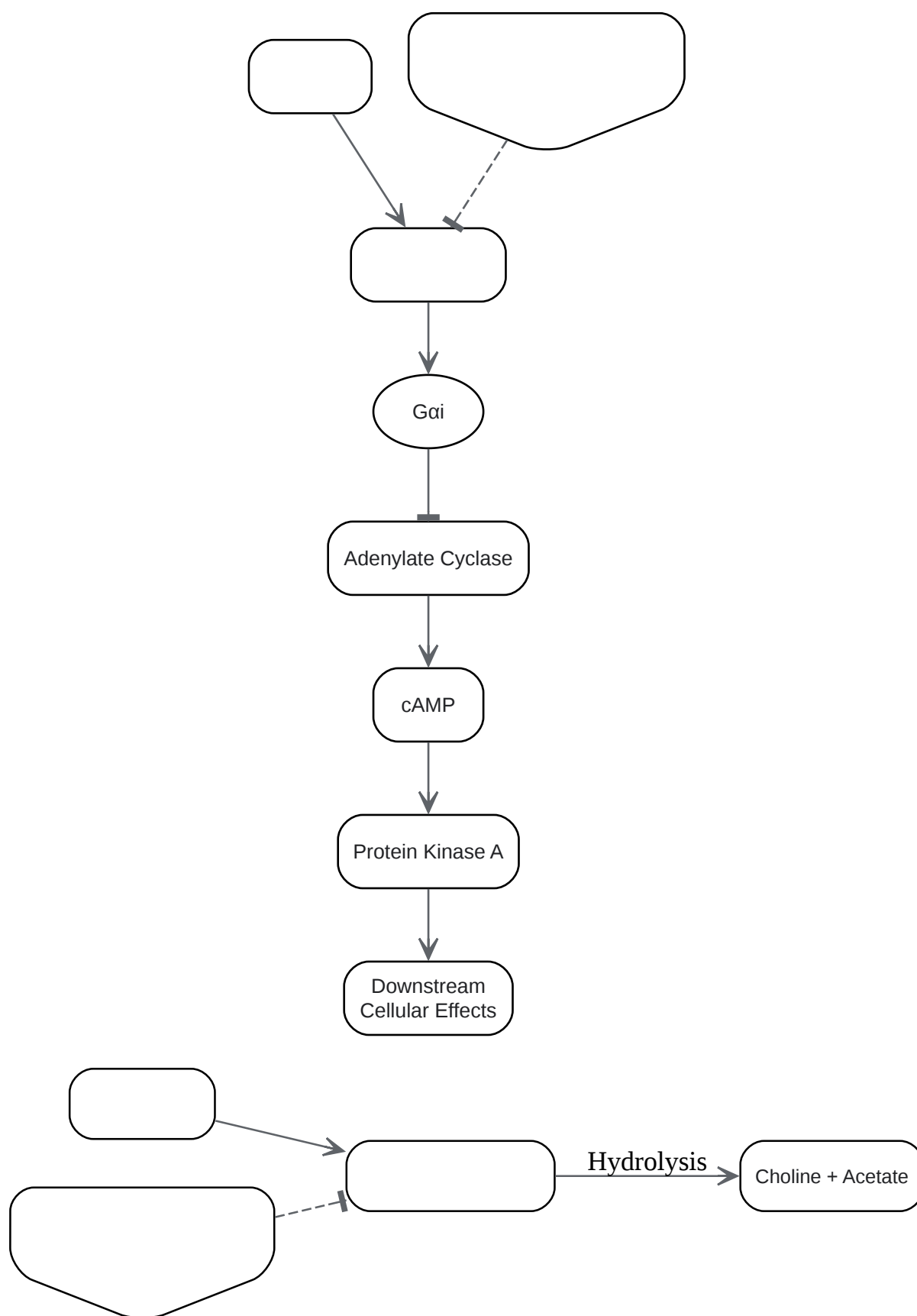
Compound	Enzyme	IC50 (μM)	Reference
Trifluoperazine	Acetylcholinesterase (AChE)	Concentration-dependent	[5]
Perphenazine	Acetylcholinesterase (AChE)	Concentration-dependent	[5]
N-10-carbonyl phenothiazine derivatives	Butyrylcholinesterase (BChE)	High potency	[6]

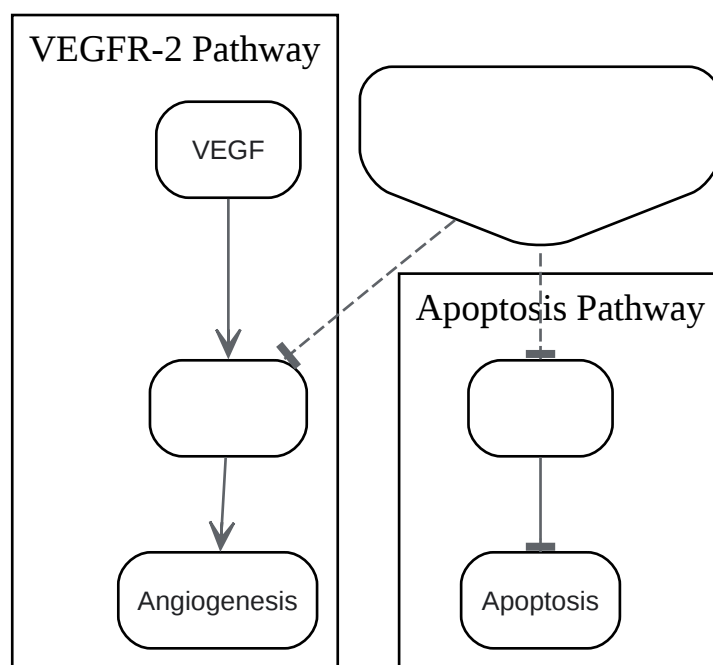
Table 3: In Silico Binding Energies of Phenothiazine-3-sulphonamide Derivatives Against Microbial Targets

Compound	Target Protein	Binding Energy (kcal/mol)	Reference
Phenothiazine-3-sulphonamide Derivatives	Various microbial proteins	-5.1 to -7.6	[7][8]

Signaling Pathways

The biological effects of phenothiazine derivatives are mediated through their interaction with various signaling pathways. The following diagrams illustrate some of the key pathways potentially modulated by **N,N-Dimethylphenothiazine-2-sulphonamide** and its analogs.





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